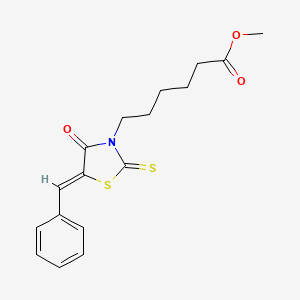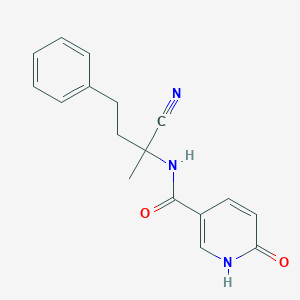
1,4-Bis(4-pyridyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-pyridyl)butane is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 1,4-Bis(4-pyridyl)butane were not found in the search results, a related compound, 1,4-bis(4-pyridyl)butadiyne, has been synthesized through the oxidative coupling of 4-ethynylpyridine in pyridine by dioxygen in the presence of copper (I) chloride .Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-pyridyl)butane consists of a total of 33 bonds. There are 17 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine(s) .科学的研究の応用
Complexation with Carboxylatopillar[5]arene
1,4-Bis(pyridinium)butane derivatives demonstrate significant binding with carboxylatopillar[5]arene. The position of substituents on the pyridinium ring impacts association constants and binding modes, with certain derivatives forming pseudorotaxane geometries and others external complexes. This behavior highlights its potential in molecular recognition and self-assembly applications (Li et al., 2011).
Role in Photocatalytic Degradation
1,4-Bis(4-pyridylthio)butane (Bpytb) is used in synthesizing copper halide/thiocyanate coordination compounds. These compounds have been studied for their photocatalytic properties, particularly in degrading methyl orange under visible light, indicating its usefulness in environmental applications (Niu et al., 2018).
Use in Polyoxometalate-Based Compounds
1,4-Bis(4-pyridyl)butane is employed in constructing polyoxometalate-based compounds, contributing to the development of structures with specific geometries and properties. These compounds have been explored for their electrochemical behaviors, electrocatalytic activities, and photocatalytic activities, suggesting potential in energy-related and catalytic fields (Wang et al., 2014).
Development of Poly(ether–ester–imide)s
1,4-Bis[4-aminophenoxy]butane, a derivative of 1,4-bis(4-pyridyl)butane, has been used in synthesizing new thermally stable and organosoluble poly(ether–ester–imide)s. These polymers have significant potential in the development of high-performance materials due to their stability and solubility properties (Faghihi et al., 2011).
In Fluorescent Sensors
1,4-Bis(4-pyridyl)butane derivatives have been explored for their use in fluorescent sensors. They demonstrate high sensitivity and selectivity for certain compounds, such as 2,4,6-trinitrophenol, in water. This application is crucial in environmental monitoring and safety-related areas (Chakraborty & Mandal, 2018).
In Coordination Chemistry
1,4-Bis(pyrrol-2-ylmethyleneamino)butane, another derivative, is used in coordination chemistry to study the electronic structure of its nickel(II) complex. This research contributes to our understanding of metal-organic frameworks and their potential applications (Holland et al., 2009).
将来の方向性
特性
IUPAC Name |
4-(4-pyridin-4-ylbutyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYLBJSCXVMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-pyridyl)butane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
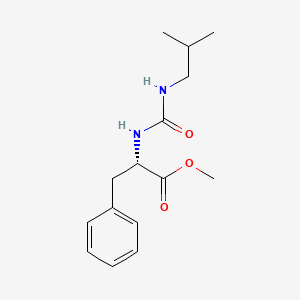
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
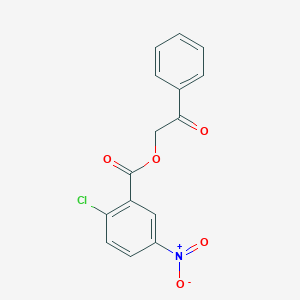
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)
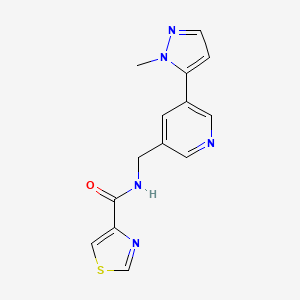
![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)
![(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2719996.png)

